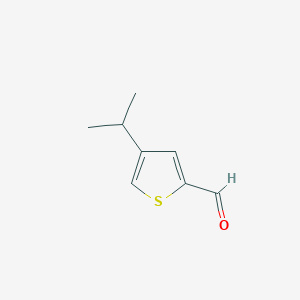

4-Isopropylthiophene-2-carbaldehyde

Beschreibung

4-Isopropylthiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with an aldehyde group at position 2 and an isopropyl group at position 2. Its molecular structure combines the aromatic stability of thiophene with the reactivity of the aldehyde functional group, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The isopropyl substituent introduces steric bulk and slight electron-donating effects, which can modulate electronic properties and reaction pathways .

Eigenschaften

CAS-Nummer |

163461-02-7 |

|---|---|

Molekularformel |

C8H10OS |

Molekulargewicht |

154.23 g/mol |

IUPAC-Name |

4-propan-2-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |

InChI-Schlüssel |

XQJYJCWQRXGNMN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CSC(=C1)C=O |

Kanonische SMILES |

CC(C)C1=CSC(=C1)C=O |

Synonyme |

2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylthiophene-2-carbaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: AlCl3 as a catalyst for Friedel-Crafts alkylation.

Major Products

Oxidation: 2-Thiophenecarboxylic acid, 4-(1-methylethyl)-.

Reduction: 2-Thiophenemethanol, 4-(1-methylethyl)-.

Substitution: Various substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Isopropylthiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Wirkmechanismus

The mechanism of action of 4-Isopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Structural and Functional Group Variations

Thiophene-2-carbaldehyde derivatives differ primarily in substituent type, position, and functional groups. Below is a comparative analysis of key analogs:

| Compound | Substituent Position | Substituent Group | Functional Group | Key Applications |

|---|---|---|---|---|

| 4-Isopropylthiophene-2-carbaldehyde | 4 | Isopropyl | Aldehyde | Pharmaceutical intermediates, catalysts |

| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 5 | 4-Methoxyphenyl | Aldehyde | Organic electronics, scalable synthesis |

| N-(Glucopyranosyl)-5-ethylthiophene-2-carboxamide | 5 | Ethyl, glucopyranosyl | Carboxamide | Glycoconjugate research, enzymatic studies |

Key Observations:

Substituent Position: The placement of substituents (e.g., isopropyl at position 4 vs. methoxyphenyl at position 5) significantly alters electronic distribution. Methoxyphenyl groups at position 5 (as in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde) introduce strong electron-donating effects, increasing aromatic ring electron density and influencing reactivity in cross-coupling reactions .

Functional Group Differences: Carboxamide derivatives (e.g., N-(glucopyranosyl)-5-ethylthiophene-2-carboxamide) exhibit higher polarity and water solubility compared to aldehyde-containing analogs, making them suitable for biological applications . The aldehyde group in 4-isopropylthiophene-2-carbaldehyde enables condensation reactions (e.g., formation of Schiff bases), which are less accessible in carboxamide derivatives .

Physicochemical Properties (Inferred)

- Solubility : The isopropyl group may enhance lipophilicity compared to methoxyphenyl-substituted analogs, which have polar methoxy groups.

- Reactivity : Aldehyde derivatives typically exhibit higher reactivity in nucleophilic additions than carboxamides, but steric effects from the isopropyl group could moderate this .

Research and Industrial Relevance

- 4-Isopropylthiophene-2-carbaldehyde : Its steric profile makes it a candidate for asymmetric catalysis or as a building block in sterically demanding syntheses.

- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde : Used in optoelectronics due to the methoxyphenyl group’s electron-donating properties, which enhance charge transport in materials .

Limitations and Contradictions in Evidence

- No direct experimental data (e.g., NMR, IR) for 4-isopropylthiophene-2-carbaldehyde were found in the provided evidence, requiring reliance on structural analogies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.